molecular formula C18H20ClNO4S B12183311 2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate

2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate

Cat. No.: B12183311
M. Wt: 381.9 g/mol
InChI Key: OSHXGHYCVUGPIK-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a tetramethylbenzenesulfonate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 4-chloroaniline to form 2-(acetylamino)-4-chlorophenyl. This intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro compounds.

    Reduction: The chlorophenyl group can be reduced to form aniline derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce aniline derivatives.

Scientific Research Applications

2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethyl-1,4-phenylenediamine: This compound shares the tetramethylbenzene core but lacks the acetylamino and chlorophenyl groups.

    2,3,5,6-Tetramethylphenol: Similar in structure but contains a hydroxyl group instead of the acetylamino and chlorophenyl groups.

Uniqueness

2-(Acetylamino)-4-chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) 2,3,5,6-tetramethylbenzenesulfonate

InChI

InChI=1S/C18H20ClNO4S/c1-10-8-11(2)13(4)18(12(10)3)25(22,23)24-17-7-6-15(19)9-16(17)20-14(5)21/h6-9H,1-5H3,(H,20,21)

InChI Key

OSHXGHYCVUGPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C)C

Origin of Product

United States

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